N-{[(4-methoxyphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide
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Overview
Description
N-{(4-methoxyphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(4-methoxyphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide typically involves multiple steps. One common method involves the reaction of 4-methoxyphenyl isocyanate with pyridin-3-ylmethylamine to form an intermediate, which is then reacted with 4-(pentafluoro-lambda6-sulfanyl)phenylprop-2-enamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{(4-methoxyphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{(4-methoxyphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{(4-methoxyphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamoyl derivatives and pyridine-containing molecules. Examples are:
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methoxyphenyl)amino)phenylprop-2-enamide
- (Z)-N-carbamoyl-4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enamide
Uniqueness
What sets N-{(4-methoxyphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H20F5N3O3S |
---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H20F5N3O3S/c1-3-21(32)31(18-8-12-20(13-9-18)35(24,25,26,27)28)22(16-5-4-14-29-15-16)23(33)30-17-6-10-19(34-2)11-7-17/h3-15,22H,1H2,2H3,(H,30,33) |
InChI Key |
ZSGHNVZFYPBHJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(C2=CN=CC=C2)N(C3=CC=C(C=C3)S(F)(F)(F)(F)F)C(=O)C=C |
Origin of Product |
United States |
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